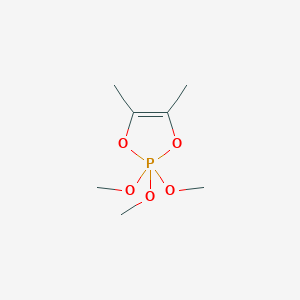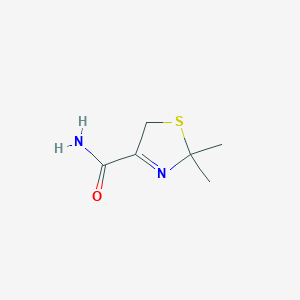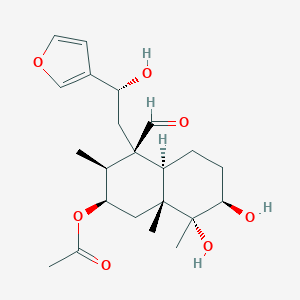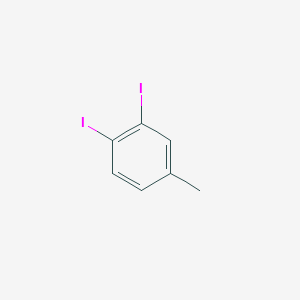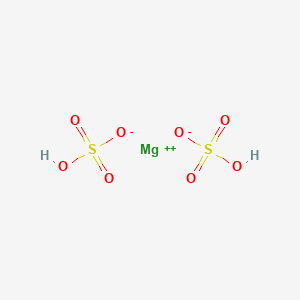
Methyl-DMA
Overview
Description
2,5-Dimethoxymethamphetamine (2,5-DMMA) is a synthetic compound belonging to the class of phenethylamines and amphetamines. It is structurally characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and a methamphetamine backbone. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Mechanism of Action
Target of Action
Methyl-DMA, also known as 2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug and substituted methamphetamine It’s structurally similar to other amphetamines which primarily target monoamine transporters, including those for dopamine, norepinephrine, and serotonin .
Mode of Action
Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm, and induces their release by reversing their respective transporters through a process known as phosphorylation .
Biochemical Pathways
Based on its similarity to mdma, it can be inferred that this compound might affect the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in mood regulation, cognition, reward, learning, and memory.
Pharmacokinetics
Like other amphetamines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to mdma, it can be inferred that this compound might induce a surge of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to increased neurotransmission . This could result in the psychoactive and stimulant effects typically associated with amphetamines.
Biochemical Analysis
Biochemical Properties
It is known that Methyl-DMA, like other amphetamines, interacts with various enzymes and proteins within the body
Cellular Effects
It is known that amphetamines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that amphetamines, including this compound, can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of amphetamines can change over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of amphetamines can vary with different dosages in animal models
Metabolic Pathways
It is known that amphetamines, including this compound, can interact with various enzymes and cofactors
Transport and Distribution
It is known that amphetamines, including this compound, can interact with various transporters or binding proteins
Subcellular Localization
It is known that amphetamines, including this compound, can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxymethamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form 2,5-dimethoxyphenyl-2-propanone.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyamphetamine.
Methylation: Finally, the amphetamine is methylated using methyl iodide (CH3I) to produce 2,5-Dimethoxymethamphetamine.
Industrial Production Methods
Industrial production of 2,5-Dimethoxymethamphetamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxymethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields reduced forms such as 2,5-dimethoxyphenyl-2-propanone.
Substitution: Results in substituted phenethylamines with varying functional groups.
Scientific Research Applications
2,5-Dimethoxymethamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but lacks the additional methyl group on the nitrogen atom.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains an additional methyl group at the 4 position on the benzene ring.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure with an ethyl group at the 4 position.
Uniqueness
2,5-Dimethoxymethamphetamine is unique due to its specific substitution pattern and the presence of the methamphetamine backbone. This structural configuration imparts distinct pharmacological properties, making it different from other related compounds in terms of potency, duration of action, and psychoactive effects .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBPMOXIPCTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388848 | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-43-3 | |
| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absorption and metabolism of DMA in rats and dogs?
A1: Research shows that DMA, administered orally as the methane sulfonate salt (DMA-MS), is absorbed well in both rats [, ] and dogs [, ]. The absorption rate for the oral dose was determined to be 80% in rats and 100% in dogs [, ]. DMA undergoes rapid metabolism in the liver, resulting in at least six polar metabolites [, ]. Two identified minor metabolites are Des-methyl-DMA and DMA-N-oxide [, ].
Q2: How does enterohepatic circulation affect DMA's pharmacokinetic profile?
A2: Enterohepatic circulation plays a significant role in DMA's pharmacokinetics. Studies indicate that up to 47% of an intravenous dose is excreted in the bile of rats, leading to an efficient enterohepatic circulation process [, ]. This reabsorption and recirculation contribute to the longer plasma half-lives observed for DMA: approximately 40 hours in dogs and 58-90 hours in rats [, ]. This process also explains the atypical increase in plasma radioactivity observed after an intravenous dose [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



